molecular formula C18H23N7 B2757757 N-benzyl-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 897758-16-6

N-benzyl-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2757757
CAS No.: 897758-16-6
M. Wt: 337.431
InChI Key: PBUTWVAVASPCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 105903-56-8) is a pyrazolopyrimidine derivative with a benzylamine group at the 4-position, a methyl group at the 1-position, and a 4-methylpiperazine substituent at the 6-position . This compound is associated with kinase inhibition, particularly targeting mitogen-activated protein kinase 10 (MAPK10) . Its synthesis typically involves substitution reactions, such as coupling 3-iodo-N-methyl-1H-pyrazolopyrimidin-4-amine intermediates with benzylamine under microwave-assisted conditions .

Properties

IUPAC Name

N-benzyl-1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7/c1-23-8-10-25(11-9-23)18-21-16(15-13-20-24(2)17(15)22-18)19-12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUTWVAVASPCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors such as 3-aminopyrazole and formamide under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core.

    N-Benzylation:

    N-Methylation: The methyl group is introduced via methylation of the nitrogen atom using methyl iodide or dimethyl sulfate.

    Introduction of the Piperazine Moiety: The final step involves the nucleophilic substitution of the 6-position of the pyrazolo[3,4-d]pyrimidine core with 4-methylpiperazine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrazolo[3,4-d]pyrimidine core using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of reduced pyrazolo[3,4-d]pyrimidine derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anti-inflammatory effects. In a study evaluating various derivatives, it was found that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models. For instance:

CompoundLD50 (mg/kg)Anti-inflammatory Activity
N-benzyl-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine>1000Significant reduction in carrageenan-induced edema

This suggests that the compound could serve as a lead for developing new anti-inflammatory agents with lower toxicity compared to traditional non-steroidal anti-inflammatory drugs.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies demonstrated cytotoxic effects with the following IC50 values:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results indicate that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation.

Antimicrobial Properties

Emerging studies suggest that derivatives of this compound may possess antimicrobial properties. Preliminary findings show efficacy against various bacterial strains, indicating potential for development as an antimicrobial agent.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives:

  • Synthesis and Characterization : A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and characterized using techniques such as NMR and IR spectroscopy to confirm their structures and purity .
  • Pharmacological Evaluation : In pharmacological screenings, compounds were assessed for their LD50 values and anti-inflammatory activities, demonstrating lower ulcerogenic activities compared to traditional drugs like Diclofenac .
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that certain derivatives could inhibit key enzymes involved in inflammatory processes and cancer progression .

Mechanism of Action

The mechanism of action of N-benzyl-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets such as kinases and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the signaling pathways involved in disease progression. The piperazine moiety enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name Substituents Key Features Biological Activity Reference
Target Compound 1-Me, 4-(benzyl), 6-(4-Me-piperazine) MAPK10 inhibition; enhanced solubility due to 4-Me-piperazine Kinase inhibition (putative)
N-(3-Methoxy-4-(4-Me-piperazinyl)phenyl)-1-(4-MeO-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine 1-(4-MeO-phenyl), 6-(4-Me-piperazine), 4-(3-MeO-aniline) STK33 inhibition; microwave synthesis (43% yield) Anticancer (STK33-dependent tumors)
3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives 3-(phenylethynyl), variable 1- and 4-substituents IC50 = 9.8–10.2 nM (ATP-binding site interaction) Anti-breast cancer (kinase inhibition)
(R)-5-Cl-N2-[4-(4-Me-piperazinyl)phenyl]-N4-(THF-2-yl-Me)pyrimidine-2,4-diamine Pyrimidine core (not pyrazolopyrimidine), 4-Me-piperazine Fragment-based ACK1/TNK2 inhibitor Oncology (ACK1/TNK2 inhibition)
N-(4-Cl-phenyl)-6-(Me-sulfonyl)-1-(2-phenylvinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 6-(Me-sulfonyl), 1-(2-phenylvinyl) Antibacterial (S. aureus Newman MIC = 20 µg/mL) Antibacterial (Gram-positive pathogens)

Pharmacological Properties

  • Solubility : The 4-methylpiperazine group in the target compound enhances water solubility compared to lipophilic analogs like 3-(phenylethynyl) derivatives .
  • Selectivity : The benzyl group in the target compound may confer selectivity for MAPK10 over other kinases, whereas morpholine or sulfonyl substituents (e.g., ) shift activity toward bacterial targets .
  • Potency: Phenylethynyl-substituted analogs () show nanomolar IC50 values, suggesting stronger ATP-binding site interactions than the target compound .

Toxicity and Limitations

  • 4-Methylpiperazine : While improving solubility, this group may introduce off-target effects in kinase signaling pathways .
  • Chlorophenyl Derivatives () : Substitutions like 4-Cl-benzyl improve metabolic stability but may increase hepatotoxicity risks .

Key Research Findings

  • Kinase Inhibition : The target compound’s 4-methylpiperazine moiety is critical for MAPK10 binding, as seen in related STK33 and ACK1 inhibitors .
  • Antimicrobial Activity : Sulfonyl and vinyl substituents () enhance Gram-positive antibacterial activity but reduce CNS penetration .
  • Structural-Activity Relationship (SAR) : 6-Position substitutions (e.g., piperazine, sulfonyl) dictate target specificity, while 1- and 4-position groups modulate pharmacokinetics .

Biological Activity

N-benzyl-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial properties. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H25N5C_{18}H_{25}N_5 with a molecular weight of approximately 313.43 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit potent anticancer properties through various mechanisms:

  • Inhibition of mTORC1 : Studies have shown that this compound can reduce mTORC1 activity, leading to increased autophagy at basal levels. This modulation of autophagy is critical in cancer cells under metabolic stress, potentially making them more susceptible to treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of derivatives have shown promising activity against Mycobacterium tuberculosis, with certain compounds demonstrating IC50 values ranging from 1.35 to 2.18 μM . This suggests that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance its efficacy against bacterial pathogens.

Structure-Activity Relationship (SAR)

SAR studies have been crucial in understanding how different substituents on the pyrazolo[3,4-d]pyrimidine scaffold affect biological activity. For instance:

  • Substituent Variations : The presence of a benzyl group and a methylpiperazine moiety has been linked to improved metabolic stability and enhanced antiproliferative effects .

Cancer Cell Lines

In vitro studies on various cancer cell lines have demonstrated that this compound exhibits submicromolar antiproliferative activity. For example:

  • MIA PaCa-2 Cells : The compound showed significant reduction in cell viability and was associated with altered autophagic flux, indicating a potential therapeutic role in pancreatic cancer .

Tuberculosis Inhibition

In a study focused on anti-tubercular agents, derivatives of this compound were synthesized and evaluated against Mycobacterium tuberculosis. The most active derivatives exhibited low cytotoxicity against human embryonic kidney cells while maintaining potent inhibitory effects on the bacteria .

Data Summary

Activity IC50 (μM) Cell Line/Pathogen Reference
Anticancer<0.5MIA PaCa-2
Anti-tubercular1.35 - 2.18Mycobacterium tuberculosis H37Ra
Autophagy ModulationN/AVarious cancer cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.